molecular formula C13H11NO B15069765 2-Ethoxybenzo[cd]indole CAS No. 80676-08-0

2-Ethoxybenzo[cd]indole

Cat. No.: B15069765
CAS No.: 80676-08-0
M. Wt: 197.23 g/mol
InChI Key: WLKYEEZQBNQIKD-UHFFFAOYSA-N
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Description

2-Ethoxybenzo[cd]indole is a heterocyclic aromatic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and synthetic drugs. The structure of this compound consists of a fused benzene and pyrrole ring system with an ethoxy group attached to the benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxybenzo[cd]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde in the presence of an acid catalyst . Another method includes the transition-metal-free synthesis, which involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its application in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybenzo[cd]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Quinonoid structures.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Mechanism of Action

The mechanism of action of 2-Ethoxybenzo[cd]indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as apoptosis, cell proliferation, and inflammation . The specific pathways and targets depend on the particular derivative and its structural modifications.

Comparison with Similar Compounds

Uniqueness of 2-Ethoxybenzo[cd]indole: this compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.

Properties

CAS No.

80676-08-0

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-ethoxybenzo[cd]indole

InChI

InChI=1S/C13H11NO/c1-2-15-13-10-7-3-5-9-6-4-8-11(14-13)12(9)10/h3-8H,2H2,1H3

InChI Key

WLKYEEZQBNQIKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC3=C2C1=CC=C3

Origin of Product

United States

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